

AxI-IN-5 chemical structure and properties

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Compound of Interest		
Compound Name:	AxI-IN-5	
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An In-depth Technical Guide to AxI-IN-5

Introduction

AxI-IN-5 is a potent inhibitor of the AXL receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, AxI, Mer) family.[1] The AXL signaling pathway is a critical regulator of various cellular processes, including survival, proliferation, migration, and immune response.[2][3] Overexpression and aberrant activation of AXL have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of resistance to conventional and targeted therapies.[4][5] This makes AXL a compelling target for cancer drug development.[6] **AxI-IN-5** has demonstrated anticancer effects, positioning it as a valuable tool for preclinical research and a potential scaffold for future therapeutic agents.[1] This document provides a comprehensive technical overview of **AxI-IN-5**, including its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Core Properties and Chemical Structure

AxI-IN-5 is a quinazoline derivative identified for its potent AXL inhibitory activity.[1] Its core chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of AxI-IN-5



Property	Value	Reference
IUPAC Name	N-(4-((4-((4- methylpiperazin-1- yl)methyl)phenyl)amino)qu inazolin-6-yl)-1-(p- tolyl)methanesulfonamide	[1]
Molecular Formula	C31H35N5O2S	[1]
Molecular Weight	541.71 g/mol	[1]
CAS Number	2642224-24-4	[1]
Appearance	Solid powder	N/A

| Solubility | Soluble in DMSO |[7] |

Table 2: In Vitro Potency of AxI-IN-5

Parameter	Value	Target	Reference
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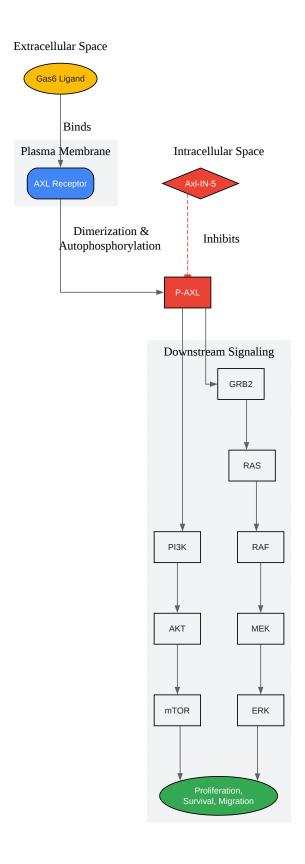
| IC50 | 283 nM | AXL Kinase |[1] |

Mechanism of Action and Signaling Pathway

AxI-IN-5 functions as an ATP-competitive inhibitor, targeting the kinase domain of the AXL receptor.[8] The AXL receptor is typically activated by its primary ligand, the growth arrest-specific 6 (Gas6) protein.[9][10] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[4][11] This phosphorylation cascade creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MEK/ERK pathways.[5][11][12]

By occupying the ATP-binding pocket of the AXL kinase domain, **AxI-IN-5** prevents this autophosphorylation step, effectively blocking the initiation of these downstream signals. This inhibition leads to a reduction in cancer cell proliferation, survival, and migration.[1][13]





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Caption: AXL signaling pathway and the inhibitory action of AxI-IN-5.



Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of **AxI-IN-5** in a research setting.

1. Cell-Based AXL Phosphorylation Assay (In-Cell ELISA)

This assay quantitatively measures the level of AXL phosphorylation within adherent cells, providing a direct assessment of inhibitor activity.

Materials:

- 96-well tissue culture plates
- Cancer cell line with known AXL expression (e.g., A549)
- Cell culture medium (e.g., DMEM with 10% FBS)
- · Recombinant human Gas6
- AxI-IN-5
- Phosphate-Buffered Saline (PBS)
- Fixing Solution (e.g., 4% paraformaldehyde in PBS)
- Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)
- Blocking Buffer (e.g., 5% BSA in PBST)
- Primary Antibodies: Rabbit anti-phospho-AXL (Tyr779), Mouse anti-total-AXL
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader



Procedure:

- Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.[14]
- Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours.
- Inhibitor Treatment: Prepare serial dilutions of AxI-IN-5 in serum-free medium. Add the
 diluted inhibitor to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle
 control.
- Ligand Stimulation: Add Gas6 ligand (e.g., 5 nM final concentration) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.[15]
- Fixation and Permeabilization: Discard the medium, wash wells twice with cold PBS, and add 100 µL of Fixing Solution. Incubate for 20 minutes at room temperature.[16]
- Quenching: Wash wells three times with PBST. Add 200 μ L of Quenching Buffer and incubate for 20 minutes.[16]
- Blocking: Wash four times with PBST. Add 200 μL of Blocking Buffer and incubate for 1 hour at 37°C.[16]
- Primary Antibody Incubation: Discard blocking buffer. Add 50 μL of primary antibody (anti-pAXL or anti-total-AXL, diluted in blocking buffer) to the appropriate wells. Incubate overnight at 4°C.
- Secondary Antibody Incubation: Wash four times with PBST. Add 50 μ L of the corresponding HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[16]
- Detection: Wash four times with PBST. Add 100 μ L of TMB Substrate and incubate in the dark for 15-30 minutes. Add 50 μ L of Stop Solution.[16]
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Normalize the pAXL signal to the total AXL signal.



2. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of **AxI-IN-5** on cell viability and proliferation by measuring metabolic activity.

Materials:

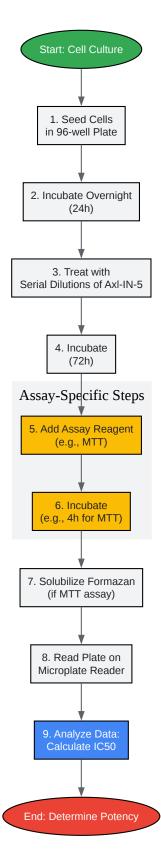
- 96-well tissue culture plates
- Cancer cell line
- Complete cell culture medium
- AxI-IN-5
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed 3,000-5,000 cells per well in 100 μL of complete medium in a 96-well plate. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **AxI-IN-5** in complete medium. Add 100 μ L of the diluted compound to the wells (final volume 200 μ L). Include a DMSO vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μL of Solubilization Solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.



 Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Generalized workflow for a cell proliferation assay to test AxI-IN-5.

Conclusion

AxI-IN-5 is a specific and potent small-molecule inhibitor of the AXL receptor tyrosine kinase. Its ability to block the oncogenic signaling cascades downstream of AXL makes it an important chemical probe for studying AXL biology and a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in oncology and drug discovery investigating the therapeutic potential of AXL inhibition.

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